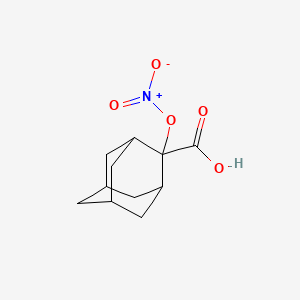
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. This compound is a member of the aminoalkylindole family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. In
Applications De Recherche Scientifique
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide has been used in various scientific research studies, including its potential use as a tool for studying cannabinoid receptors and their role in the endocannabinoid system. This compound has also been studied for its potential therapeutic applications, including its ability to reduce pain and inflammation.
Mécanisme D'action
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. By binding to these receptors, 4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide can produce a range of effects, including sedation, euphoria, and altered perception.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, decreased body temperature, and altered blood pressure. This compound can also produce a range of psychological effects, including anxiety, paranoia, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide in lab experiments is that it is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying these receptors and their role in the endocannabinoid system. However, one limitation of using 4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide is that it can produce a range of adverse effects, including sedation, euphoria, and altered perception, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on 4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide, including its potential therapeutic applications for pain and inflammation. Additionally, further research is needed to better understand the mechanism of action of 4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide and its effects on the endocannabinoid system. Finally, more research is needed to determine the safety and potential side effects of 4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide, which will be important for its potential use as a therapeutic agent in the future.
In conclusion, 4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. This compound has been studied for its potential therapeutic applications, its mechanism of action, and its biochemical and physiological effects. While there are advantages to using 4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide in lab experiments, there are also limitations and potential adverse effects that must be taken into consideration. Overall, further research is needed to better understand the potential applications of 4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide in scientific research and its potential as a therapeutic agent.
Méthodes De Synthèse
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with 3-methylphenylacetic acid in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with 4-chlorobutanoyl chloride to form 4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide. Another method involves the reaction of 4-fluoroaniline with 3-methylphenylacetic acid in the presence of phosphorus oxychloride and dimethylformamide, followed by the addition of 4-chlorobutanoyl chloride.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12-3-2-4-15(11-12)19-17(21)10-9-16(20)13-5-7-14(18)8-6-13/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDRXUUPXXPKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5857643.png)
![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)





![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)


